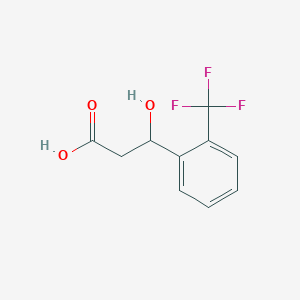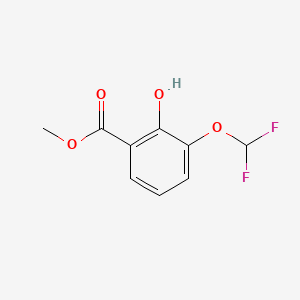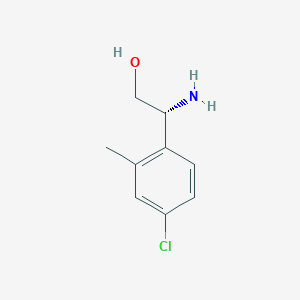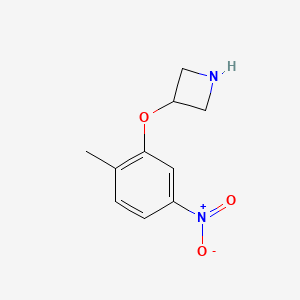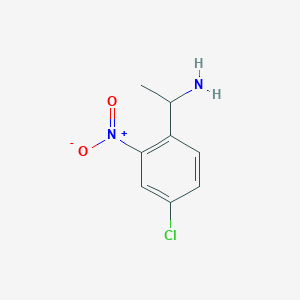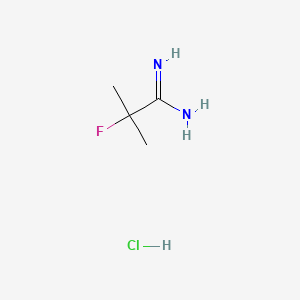
2-Fluoro-2-methylpropanimidamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-methylpropanimidamidehydrochloride is a chemical compound with the molecular formula C4H10ClFN2. It is a derivative of propanimidamide, where a fluorine atom is substituted at the second carbon position and a methyl group is attached to the same carbon. This compound is typically used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methylpropanimidamidehydrochloride involves several steps. One common method includes the reaction of 2-fluoro-2-methylpropanenitrile with ammonia in the presence of a catalyst to form 2-fluoro-2-methylpropanimidamide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-methylpropanimidamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: It can be reduced to form simpler amides or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or primary amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-methylpropanimidamide derivatives.
Oxidation: Formation of fluoro-methyl ketones or acids.
Reduction: Formation of 2-methylpropanamide or 2-methylpropanamine.
Aplicaciones Científicas De Investigación
2-Fluoro-2-methylpropanimidamidehydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-methylpropanimidamidehydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-2-methylpropanamide
- 2-Fluoro-2-methylpropanenitrile
- 2-Methylpropanimidamide
Uniqueness
2-Fluoro-2-methylpropanimidamidehydrochloride is unique due to the presence of both a fluorine atom and a methyl group at the same carbon position. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The hydrochloride salt form also enhances its solubility and ease of handling in various experimental settings.
Propiedades
Fórmula molecular |
C4H10ClFN2 |
|---|---|
Peso molecular |
140.59 g/mol |
Nombre IUPAC |
2-fluoro-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H9FN2.ClH/c1-4(2,5)3(6)7;/h1-2H3,(H3,6,7);1H |
Clave InChI |
YQGZTHDTGUGOAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=N)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



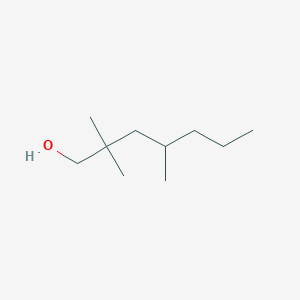
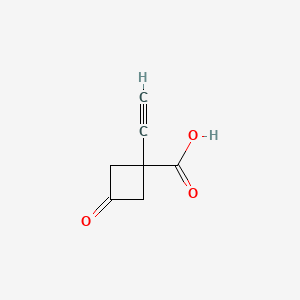


![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)


